![molecular formula C13H16ClNO B2965449 7-Chloro-N-cyclopropyl-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine CAS No. 1156602-56-0](/img/structure/B2965449.png)
7-Chloro-N-cyclopropyl-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine
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Description
7-Chloro-N-cyclopropyl-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine, also known as CL-288, is a heterocyclic compound. It has a molecular formula of C13H16ClNO and a molecular weight of 237.73. It is a white solid .
Molecular Structure Analysis
The InChI code for 7-Chloro-N-cyclopropyl-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine is 1S/C13H16ClNO/c14-9-3-6-13-11(8-9)12(2-1-7-16-13)15-10-4-5-10/h3,6,8,10,12,15H,1-2,4-5,7H2 .Physical And Chemical Properties Analysis
The compound is a white solid with a molecular weight of 237.73. It has a storage temperature of room temperature .Scientific Research Applications
Efficient Synthesis of Benzannulated O-Heterocycles
Research by Cao et al. (2019) presents an efficient method for synthesizing substituted benzannulated seven-membered O-heterocycles, which are crucial in developing novel antifungal therapeutic reagents. Their method features high atom economy, broad substrate scope, and mild reaction conditions, showing selective antifungal activity against Cryptococcus neoformans (Cao et al., 2019).
Modular Synthesis of Functionalized Tetrahydrobenzo[b]azepines
Liu et al. (2021) report a straightforward synthesis method for tetrahydrobenzo[b]azepines (THBAs) from simple aryl iodides using palladium/norbornene cooperative catalysis. This method facilitates the synthesis of THBAs and other benzo-seven-membered ring compounds, highlighting the importance of the C7-bromo group in promoting desired reactivity and selectivity. Their findings could guide future catalyst design and synthesis of pharmaceutically relevant THBA derivatives (Liu et al., 2021).
Asymmetric Construction of Tetrasubstituted C-F Stereocenters
Li et al. (2019) developed an organocatalyzed asymmetric Mannich reaction, providing a method for constructing seven-member cyclic amines containing chiral tetrasubstituted C-F stereocenters. This approach accommodates a wide range of substrates with excellent yields and enantioselectivities, demonstrating the potential in medicinal chemistry applications (Li et al., 2019).
Crystal and Molecular Structure Analysis
Thimmegowda et al. (2008) conducted a crystal and molecular structure analysis of a compound closely related to 7-Chloro-N-cyclopropyl-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine. Their work provides valuable insights into the intramolecular hydrogen bond patterns and conformational aspects of such compounds, which are crucial for understanding their chemical behavior and potential applications (Thimmegowda et al., 2008).
Spectroscopic and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines
Almansour et al. (2016) synthesized a series of benzimidazole-tethered oxazepine heterocyclic hybrids and conducted spectroscopic, X-ray diffraction, and DFT studies. Their research highlights the potential of these compounds in nonlinear optical (NLO) applications, demonstrating the significance of molecular structure on the optical properties of these heterocycles (Almansour et al., 2016).
properties
IUPAC Name |
7-chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-9-3-6-13-11(8-9)12(2-1-7-16-13)15-10-4-5-10/h3,6,8,10,12,15H,1-2,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBPXQFVKNEWTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=CC(=C2)Cl)OC1)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
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